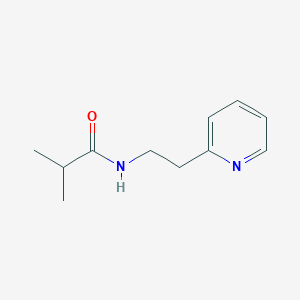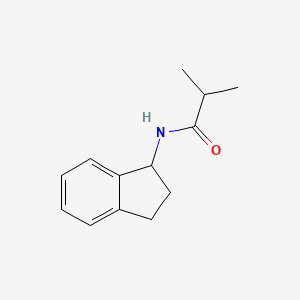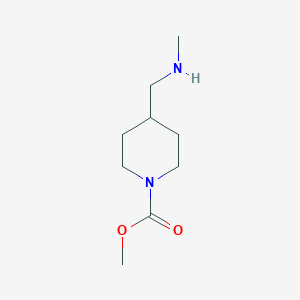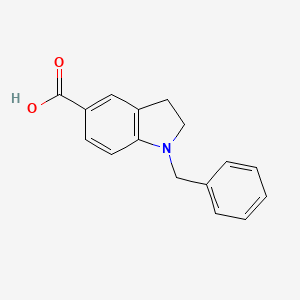
1-(3-Methylphenyl)-4-propan-2-ylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-4-propan-2-ylpiperazine, also known as MCPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been widely studied for its effects on the central nervous system. MCPP has been found to have a number of potential applications in scientific research, including the study of neurotransmitter systems and the development of new drugs for the treatment of mental health disorders.
作用機序
The mechanism of action of 1-(3-Methylphenyl)-4-propan-2-ylpiperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(3-Methylphenyl)-4-propan-2-ylpiperazine has been found to interact with a number of different neurotransmitter receptors, including the serotonin, dopamine, and norepinephrine receptors. These interactions can have a number of different effects on the brain, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
1-(3-Methylphenyl)-4-propan-2-ylpiperazine has a number of biochemical and physiological effects on the body. It has been found to increase the release of serotonin and dopamine in the brain, which can lead to changes in mood and behavior. It has also been found to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
実験室実験の利点と制限
1-(3-Methylphenyl)-4-propan-2-ylpiperazine has a number of advantages and limitations for use in lab experiments. One advantage is that it can be used to study the role of neurotransmitter systems in various mental health disorders. It is also relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
将来の方向性
There are a number of future directions for research on 1-(3-Methylphenyl)-4-propan-2-ylpiperazine. One area of interest is the development of new drugs that target the same neurotransmitter systems as 1-(3-Methylphenyl)-4-propan-2-ylpiperazine, but with fewer side effects. Another area of interest is the use of 1-(3-Methylphenyl)-4-propan-2-ylpiperazine as a tool for studying the role of neurotransmitter systems in various mental health disorders. Finally, there is a need for further research on the long-term effects of 1-(3-Methylphenyl)-4-propan-2-ylpiperazine on the brain and body, particularly in the context of chronic use.
合成法
The synthesis of 1-(3-Methylphenyl)-4-propan-2-ylpiperazine can be achieved through a number of different methods. One common method involves the reaction of 1-(3-methylphenyl)piperazine with isopropylamine in the presence of a catalyst. This reaction produces 1-(3-Methylphenyl)-4-propan-2-ylpiperazine as the primary product, along with some other byproducts.
科学的研究の応用
1-(3-Methylphenyl)-4-propan-2-ylpiperazine has been widely studied for its potential applications in scientific research. One area of interest is the study of neurotransmitter systems in the brain. 1-(3-Methylphenyl)-4-propan-2-ylpiperazine has been found to interact with a number of different neurotransmitter receptors, including the serotonin, dopamine, and norepinephrine receptors. This makes it a valuable tool for studying the role of these neurotransmitters in various mental health disorders.
特性
IUPAC Name |
1-(3-methylphenyl)-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(2)15-7-9-16(10-8-15)14-6-4-5-13(3)11-14/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHMBAALDPBYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-4-propan-2-ylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)


![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)
![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one](/img/structure/B7463575.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)



![N'-[3-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]propane-1,3-diamine;oxalic acid](/img/structure/B7463617.png)
